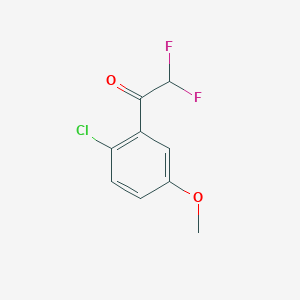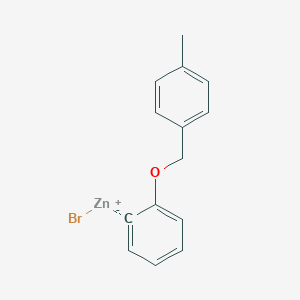
2-(4'-MethylbenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable for its role in facilitating carbon-carbon bond formation through various coupling reactions. The presence of the zinc atom in the molecule makes it a highly reactive species, suitable for a wide range of synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(4’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 2-(4’-Methylbenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(4’-Methylbenzyloxy)bromobenzene+Zn→2-(4’-Methylbenzyloxy)phenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4’-Methylbenzyloxy)phenylzinc bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Cross-Coupling Reactions: Participates in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Substitution Reactions: Can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Often used in cross-coupling reactions.
Electrophiles: Such as alkyl halides, aryl halides, and carbonyl compounds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(4’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 2-(4’-Methylbenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in nucleophilic addition and cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and enhancing its nucleophilicity.
Comparison with Similar Compounds
- Benzylzinc bromide
- Phenylzinc bromide
- 4-Fluoro-2-(4’-methylbenzyloxy)phenylzinc bromide
Comparison: Compared to these similar compounds, 2-(4’-Methylbenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of the 4’-methylbenzyloxy group. This group can influence the electronic properties of the molecule, making it more suitable for specific synthetic applications. Additionally, the compound’s solubility in tetrahydrofuran enhances its stability and reactivity in various reactions.
Properties
Molecular Formula |
C14H13BrOZn |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-5,7-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QSQDXYUUPJUZSN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


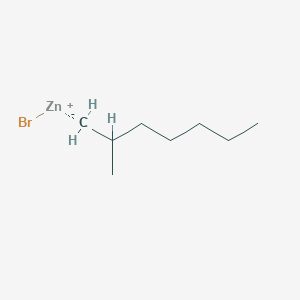

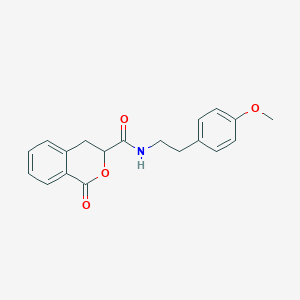
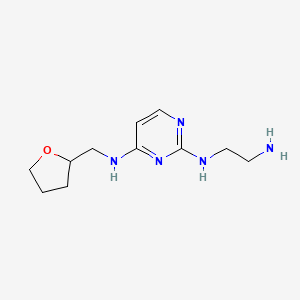
![3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4H-[1,2,4]triazin-5-one](/img/structure/B14879773.png)
![2-(butan-2-ylsulfanyl)-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879777.png)


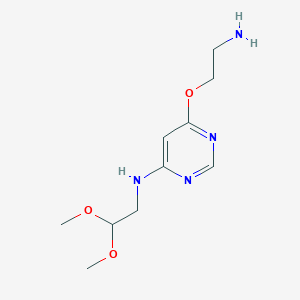
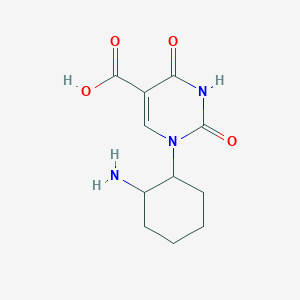
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14879826.png)
![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14879828.png)
